poly(D,L-lactide-co-glycolide)

Drug Delivery Sustained Release Biodegradable Polymers

PLGA batch-to-batch variability can compromise drug release kinetics and delay regulatory approval. This PLGA (CAS 107760-14-5) addresses that risk through precisely controlled LA:GA ratio, molecular weight, and end-group chemistry. • 85:15 LA:GA grade achieves ~105-day induction period for 3-4 month long-acting injectables. • Low-Mw 50:50 grade (4.7 kDa) drives rapid release for proof-of-concept studies. • Ester-terminated grades uniquely stabilize W/O/W multiple emulsions for biologics delivery. • In-house QbD characterization of blockiness ensures batch-to-batch reproducibility.

Molecular Formula C10H12O8
Molecular Weight 260.20 g/mol
CAS No. 107760-14-5
Cat. No. B8036618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepoly(D,L-lactide-co-glycolide)
CAS107760-14-5
Molecular FormulaC10H12O8
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1
InChIInChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2
InChIKeyLCSKNASZPVZHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(D,L-lactide-co-glycolide) (CAS 107760-14-5): A Tunable, Biodegradable Copolymer Platform for Controlled Drug Delivery and Tissue Engineering


Poly(D,L-lactide-co-glycolide) (PLGA) is a random copolymer of lactic acid (LA) and glycolic acid (GA) that degrades via bulk hydrolysis of its ester backbone into biocompatible byproducts [1]. Its properties are not fixed; they are directly tunable by adjusting three primary molecular levers: the LA:GA monomer ratio, molecular weight (or intrinsic viscosity), and end-group functionality (acid- vs. ester-terminated). The ability to precisely manipulate these parameters allows PLGA to achieve degradation times ranging from weeks to months, making it a foundational material for applications requiring predictable, sustained release, such as long-acting injectables, microspheres, and tissue engineering scaffolds [2].

The Critical Importance of Precise Specification: Why One PLGA Cannot Simply Replace Another


While the term 'PLGA' is often used generically, its performance is exquisitely sensitive to seemingly minor variations in its physicochemical properties. Substituting one grade for another without a full understanding of its specification can lead to significant and often unpredictable changes in a product's critical quality attributes (CQAs), including drug release kinetics, encapsulation efficiency, and in vivo degradation rate [1]. The following sections provide quantitative evidence demonstrating how changes in LA:GA ratio, molecular weight, and end-group chemistry create meaningful, measurable differences in performance that directly impact scientific outcomes and product development. Furthermore, even PLGA grades from different suppliers that are nominally identical (i.e., same LA:GA ratio, molecular weight, and end-group) can exhibit different 'blockiness' and other microstructural characteristics, leading to variability in release profiles and undermining batch-to-batch reproducibility [2].

Quantitative Evidence of PLGA Performance Differentiation: LA:GA Ratio, Molecular Weight, and End-Group Effects


Tuning Degradation Rate: The Impact of PLGA Lactide:Glycolide Ratio on Hydrolysis Kinetics and Sustained Release Duration

The degradation rate of PLGA is a direct function of its lactide:glycolide (LA:GA) ratio, with higher glycolide content leading to faster hydrolysis due to its greater hydrophilicity and lower steric hindrance [1]. A comparison of the predicted induction period (a measure of the lag phase before significant drug release) for protein-loaded microparticles shows a clear, quantitative relationship: increasing the LA content from 50% to 85% more than doubles the induction period. Specifically, the predicted induction periods for ovalbumin and bovine serum albumin release from PLGA microparticles were 45, 70, and 105 days for 50:50, 75:25, and 85:15 LA:GA ratios, respectively [2]. This demonstrates that a change in LA:GA ratio from 50:50 to 85:15 results in a 60-day (2.3-fold) increase in the time before significant release begins.

Drug Delivery Sustained Release Biodegradable Polymers

Fine-Tuning Release Kinetics: The Quantifiable Effect of PLGA Molecular Weight on Drug Release Rate

For a fixed 50:50 LA:GA ratio, a relatively small change in molecular weight can have a profound impact on the rate of drug release. A study comparing doxorubicin-loaded nanoparticles made with three different low-molecular-weight PLGA grades (10.2, 10.3, and 4.7 kDa) found that the polymer with a molecular weight of 4.7 kDa exhibited 'considerably higher rates of drug release and polymer degradation' than the other two, which were virtually identical [1]. While the difference between the 10.2 and 10.3 kDa polymers was negligible, the ~5.5 kDa drop to 4.7 kDa resulted in a functionally significant increase in release rate. This underscores that for low molecular weight PLGA, even differences of a few kilodaltons can be critical for achieving the desired release profile and maintaining batch-to-batch reproducibility.

Nanoparticle Formulation Drug Release Kinetics Polymer Science

Modulating Hydrophobicity and Degradation: The Functional Consequence of PLGA End-Group Chemistry (Acid vs. Ester Termination)

The choice between acid-terminated and ester-terminated PLGA directly influences the polymer's physicochemical properties and resulting performance. A study on Pickering emulsions stabilized by PLGA nanoparticles found that the end group directly affected nanoparticle wettability: ester-ending PLGA produced more hydrophobic nanoparticles compared to those made with acid-ending PLGA [1]. This difference in hydrophobicity, which was slightly enhanced with smaller molar mass, dictated the type of emulsion formed. While bare acid-ended PLGA nanoparticles stabilized oil-in-water (O/W) emulsions, the more hydrophobic ester-ended nanoparticles led to the formation of water-in-oil-in-water (W/O/W) multiple emulsions or water-in-oil (W/O) emulsions, following Finkle's rule. Furthermore, acid-terminated PLGA degrades faster than ester-terminated PLGA due to the autocatalytic effect of the free carboxylic acid end-group [2].

Surface Chemistry Emulsion Stability Nanoparticle Engineering

Batch-to-Batch and Supplier-to-Supplier Variability: The Importance of In-House Characterization for Nominally 'Equivalent' PLGA

Even when PLGA polymers are purchased from different suppliers with identical specifications (same LA:GA ratio, molecular weight, and end-group), they can still exhibit significant differences in their physicochemical properties and performance [1]. In a study comparing PLGA from three different sources, all with similar inherent viscosity/Mw, monomer ratio, and end group, in-house analysis revealed differences in actual Mw and, crucially, in the 'blockiness' (the sequence distribution of lactide and glycolide units) of the polymer chains. When used to prepare leuprolide acetate microspheres, these compositionally equivalent polymers resulted in microspheres with different particle size, porosity, and pore diameter. Consequently, the in vitro drug release profiles showed significant differences in both burst effect and overall release rate [1]. This underscores the need for rigorous, in-house characterization of PLGA, rather than relying solely on a supplier's certificate of analysis.

Quality Control Polymer Characterization Microsphere Formulation

Precision Applications: Where Specific PLGA Grades Deliver Superior, Quantifiable Performance


Designing Long-Acting Injectable (LAI) Formulations with Precise, Multi-Month Release Profiles

For the development of long-acting injectables (LAIs) where a drug must be released over a period of 3-4 months, an 85:15 LA:GA PLGA grade is the appropriate starting point [1]. The quantitative evidence from protein-loaded microparticles confirms that this ratio provides an induction period of approximately 105 days, more than double that of a 50:50 PLGA [2]. This extended lag phase and slower subsequent degradation are essential for minimizing dosing frequency and maintaining therapeutic drug levels for the desired duration, a key value proposition for LAI products aimed at improving patient compliance.

Formulating Nanoparticles for Rapid Drug Release and Accelerated Proof-of-Concept Studies

In early-stage research where rapid drug release is needed for proof-of-concept or for treating acute conditions, a low molecular weight (e.g., 4.7 kDa) 50:50 LA:GA PLGA is the rational choice [1]. Comparative data show that this polymer grade drives a 'considerably higher' rate of drug release compared to grades with only a slightly higher molecular weight (~10 kDa) [1]. This property is invaluable for quickly establishing therapeutic efficacy, reducing the time required for in vitro and initial in vivo experiments.

Engineering Pickering Emulsions for Complex Delivery Vehicles (e.g., W/O/W Multiple Emulsions)

When the goal is to create a water-in-oil-in-water (W/O/W) multiple emulsion for the co-delivery of hydrophilic and hydrophobic payloads or for enhanced protection of sensitive biologics, an ester-terminated PLGA is the necessary material [1]. Evidence shows that its increased hydrophobicity compared to acid-terminated PLGA enables it to stabilize the more complex W/O/W interface, a feat that acid-terminated PLGA cannot achieve alone [1]. This functional difference is critical for accessing advanced formulation architectures that can solve challenging drug delivery problems.

Ensuring Batch-to-Batch Reproducibility in Commercial Microsphere Manufacturing

For the commercial manufacture of a complex microsphere product like a generic version of Lupron Depot® or Risperdal Consta®, rigorous, in-house characterization of the PLGA polymer's microstructure—specifically its 'blockiness'—is non-negotiable [1]. Evidence demonstrates that PLGA from different suppliers with identical nominal specifications (LA:GA ratio, Mw, end-group) can produce microspheres with significantly different porosity and in vitro release profiles [1]. A quality-by-design (QbD) approach that includes this level of polymer characterization is essential for mitigating the risk of batch failure and ensuring therapeutic equivalence.

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